Tribenzo[de,kl,rst]pentaphene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24(28),25-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16/c1-5-17-6-2-10-20-24-15-16-26-22-12-4-8-18-7-3-11-21(28(18)22)25-14-13-23(29(24)30(25)26)19(9-1)27(17)20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSSBUECAXJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=CC=CC8=C7C6=CC=C8)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172136 | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-72-7 | |
| Record name | Tribenzo[de,kl,rst]pentaphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzo(de,kl,rst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tribenzo De,kl,rst Pentaphene
Classical and Contemporary Synthetic Routes
The construction of the tribenzo[de,kl,rst]pentaphene framework has been approached through various synthetic strategies, ranging from classical multi-step procedures to more modern, efficient methodologies.
Multi-Step Organic Synthesis Strategies
Historically, the synthesis of complex PAHs like this compound has relied on multi-step sequences that gradually build the carbocyclic framework. A notable example is the synthesis of a 14C-labeled version of benzo[rst]pentaphene (also known as 3,4,9,10-dibenzpyrene), a closely related isomer, which involved an eight-step process. scispace.com This lengthy synthesis highlights the intricate nature of constructing such large aromatic systems from simple precursors.
Condensation and Cyclization Reactions
Condensation and cyclization reactions are fundamental tools in the synthesis of polycyclic aromatic systems. In the context of this compound and its analogues, these reactions are crucial for forming the fused ring structure.
Condensation Reactions: These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water. For instance, the synthesis of benzo[rst]pentaphene has utilized the condensation of anthrone (B1665570) with glycerol (B35011) to build a key intermediate, benzanthrone.
Cyclization Reactions: These are processes that form a ring structure from one or more molecules. Intramolecular cyclization, where a single molecule folds to form a ring, is particularly important. A key final step in many classical PAH syntheses is a cyclodehydrogenation reaction, which forms the final aromatic rings through the removal of hydrogen atoms and the formation of new carbon-carbon bonds. This is often achieved under harsh conditions using strong acids and oxidizing agents.
Mechanistic Investigations of Cyclodehydrogenation Reactions
Cyclodehydrogenation reactions, particularly the Scholl reaction, are pivotal for the final planarization step in the synthesis of many large PAHs.
Scholl Reaction Pathways and Yield Optimizations
The Scholl reaction is an oxidative intramolecular or intermolecular aryl-aryl coupling reaction, typically promoted by a combination of a Lewis acid (like aluminum chloride or ferric chloride) and a protic acid. wikipedia.orgpharmacyfreak.com It is a powerful method for creating carbon-carbon bonds between aromatic rings, leading to the formation of extended polycyclic systems. wikipedia.orgnih.gov
The mechanism of the Scholl reaction is still a subject of debate, with two primary pathways proposed:
Arenium Ion Mechanism: This pathway involves the protonation of an aromatic ring to form an arenium ion (a carbocation). This electrophilic species then attacks another aromatic ring in an electrophilic aromatic substitution, followed by oxidation to restore aromaticity. nih.govresearchgate.net This mechanism is thought to be more likely at elevated temperatures. wikipedia.org
Radical Cation Mechanism: In this mechanism, an aromatic ring is oxidized to form a radical cation. This species then couples with another neutral aromatic ring, followed by deprotonation and further oxidation to yield the final product. nih.govresearchgate.net Reactions that proceed at room temperature with known one-electron oxidizing agents are more likely to follow this path. wikipedia.org
Optimizing the yield of the Scholl reaction is often challenging due to the harsh reaction conditions, which can lead to decomposition and the formation of unwanted side products. wikipedia.org Key factors influencing the yield include the choice of oxidant and Lewis acid, solvent, and reaction temperature. nih.gov For example, using ferric chloride (FeCl3) as an oxidant can facilitate the reaction under milder conditions compared to the traditional AlCl3 at high temperatures. pharmacyfreak.com
Table 1: Factors Affecting Scholl Reaction Yields for PAH Synthesis
| Factor | Influence on Reaction | Examples of Reagents/Conditions | Potential Outcomes |
| Oxidant/Lewis Acid | Drives the C-C bond formation and subsequent aromatization. | AlCl₃, FeCl₃, CuCl₂, MoCl₅, PIFA | Choice affects reaction temperature, selectivity, and potential for side reactions like chlorination. wikipedia.orgnih.gov |
| Solvent | Affects solubility of precursors and intermediates, and can influence catalyst activity. | Dichloromethane (CH₂Cl₂), Nitromethane (CH₃NO₂) | A solvent system like CH₂Cl₂/CH₃NO₂ can improve selectivity and yield in FeCl₃-mediated reactions. nih.gov |
| Temperature | Influences reaction rate and selectivity. | 140°C - 220°C (for AlCl₃) vs. room temperature (for some FeCl₃ systems) | High temperatures can lead to decomposition and lower yields, while milder conditions can improve outcomes. wikipedia.orgnih.gov |
| Precursor Structure | The electronic and steric properties of the starting material dictate reactivity and regioselectivity. | Electron-donating groups generally activate the rings towards coupling. | Can lead to selective formation of one isomer over others; bulky substituents can block unwanted oligomerization. wikipedia.orgnih.gov |
Oxidative Aromatic Coupling: Mechanisms and Limitations
Oxidative aromatic coupling is a broader term that encompasses the Scholl reaction. The goal is the same: to form a C-C bond between two aromatic nuclei through an oxidative process. The limitations of these methods are significant and must be carefully managed in synthetic design.
Mechanisms: As with the Scholl reaction, the prevailing mechanisms involve either electrophilic attack by an arenium ion or the coupling of radical cations. The specific pathway is highly dependent on the substrate and the reaction conditions employed.
Limitations:
Low Yields and Side Reactions: The aggressive reagents and high temperatures often required can lead to charring, decomposition, and the formation of complex mixtures of oligomeric byproducts, making purification difficult. wikipedia.org
Regioselectivity: For complex precursors with multiple possible reaction sites, controlling where the C-C bond forms (regioselectivity) is a major challenge. This can lead to a mixture of isomers that are difficult to separate.
Substrate Scope: The harsh conditions are not compatible with many functional groups, limiting the types of substituted PAHs that can be synthesized.
Solubility: The large, planar PAH products are often poorly soluble, which complicates both the reaction and the subsequent purification process.
Exploring Alternative Annulation and π-Extension Strategies
To overcome the limitations of classical methods, modern synthetic chemistry has introduced more controlled and efficient strategies for annulation (ring-building) and π-extension.
Contemporary approaches often utilize transition-metal catalysis, which allows for reactions to occur under much milder conditions with greater selectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H bond activation and cross-coupling reactions. nih.govnih.gov These methods can be used to construct the biaryl linkages that are precursors for cyclodehydrogenation or to directly form the fused ring systems through annulation. acs.orgrsc.org For example, palladium-catalyzed dual coupling strategies have enabled the gram-scale synthesis of derivatives.
Cycloaddition Reactions: Reactions like the Diels-Alder reaction or [2+2+n] cycloadditions provide powerful ways to build the core structure of PAHs from smaller, functionalized building blocks. researchgate.net These methods offer excellent control over the final structure and can be more scalable than traditional linear syntheses.
Photochemical Cyclization: Using light to induce cyclization, often through a photocyclodehydrohalogenation pathway, offers a highly regioselective alternative to the Scholl reaction for certain precursors. researchgate.net
Dehydrative π-Extension (DPEX): This more recent method provides a facile route to benzo[rst]pentaphene and its derivatives under relatively mild conditions. nih.govbeilstein-journals.org
These modern strategies represent a significant step forward, enabling the synthesis of complex PAHs with greater efficiency, control, and functional group tolerance, thereby expanding their potential applications in advanced materials.
Table 2: Comparison of Synthetic Strategies for Large PAHs
| Strategy | Key Reagents/Conditions | Advantages | Limitations |
| Multi-Step Classical Synthesis | Various classical reagents (e.g., for Friedel-Crafts, condensation). | Well-established reactions. | Often long, low overall yield, limited complexity. |
| Scholl Reaction | Lewis acids (AlCl₃, FeCl₃), high temperatures. | Powerful for final C-C bond formation and planarization. nih.gov | Harsh conditions, low yields, poor regioselectivity, side reactions. wikipedia.org |
| Palladium-Catalyzed Annulation | Pd catalysts (e.g., Pd(OAc)₂), ligands, bases. | Mild conditions, high yields, good functional group tolerance, high selectivity. nih.govnih.gov | Catalyst cost, sensitivity to impurities. |
| Cycloaddition Reactions | Dienes, dienophiles (Diels-Alder); Dicobaltcarbonyl (cyclotrimerization). | High control over structure, access to complex topologies. researchgate.netsci-hub.st | Precursor synthesis can be complex. |
| Photochemical Cyclization | UV light, often with halogenated precursors. | High regioselectivity, mild conditions. researchgate.net | Requires specific photo-active precursors, can have quantum yield limitations. |
Diels-Alder Reaction in Precursor Functionalization
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone in synthetic organic chemistry for the construction of six-membered rings. Its application in the synthesis of large PAHs is particularly valuable for assembling complex backbones from smaller, functionalized building blocks. researchgate.net This strategy, often part of a broader annulative π-extension (APEX) approach, provides an efficient route to extend the π-system of an aromatic core in a single step. nih.gov
In the context of this compound, the Diels-Alder reaction is instrumental in preparing functionalized precursors that can undergo subsequent cyclization reactions. The reaction's utility lies in its ability to form multiple carbon-carbon bonds with high stereoselectivity and regioselectivity. Variations such as the dehydro-Diels-Alder (DDA) reaction, including hexadehydro-Diels-Alder (HDDA) and pentadehydro-Diels-Alder (PDDA) reactions, have emerged as significant extensions for building complex cyclic systems. mdpi.comnih.gov These methods often involve the generation of highly reactive aryne intermediates that readily undergo cycloaddition, enabling the construction of fused aromatic rings. mdpi.com For instance, a domino HDDA reaction sequence can be employed to synthesize diverse and complex polyacenes from acyclic polyyne precursors, showcasing the power of this methodology in creating large, conjugated systems. nih.gov
The strategic application of these cycloaddition reactions allows for the introduction of specific functionalities onto the precursor molecules, which can direct the final cyclization steps or impart desired properties to the target molecule.
| Reaction Type | Description | Application in Precursor Synthesis |
| Diels-Alder ([4+2] Cycloaddition) | A concerted reaction between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901) ring. | Assembly of polycyclic backbones from smaller, functionalized aromatic building blocks. researchgate.net |
| Annulative π-Extension (APEX) | A strategy to extend the π-conjugated system of a PAH, often utilizing cycloaddition reactions. | Step-efficient construction of π-extended PAHs, including nanographenes and fused heteroarenes. nih.gov |
| Hexadehydro-Diels-Alder (HDDA) | A variant involving a diyne and a diynophile, leading to a benzannulated structure. | Efficient construction of complex, fused aromatic systems and functional materials. mdpi.com |
| Pentadehydro-Diels-Alder (PDDA) | A related dehydro-Diels-Alder reaction used for building complex cyclic frameworks. nih.gov | Offers alternative pathways for linker-assisted or traceless synthesis of polycyclic architectures. nih.gov |
Palladium-Catalyzed Cyclizations and C-H Activation
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and their application to PAHs is a field of active research. These methods offer significant advantages in terms of efficiency, step economy, and the ability to form carbon-carbon bonds under relatively mild conditions. benthamdirect.com For the synthesis of this compound and its derivatives, palladium-catalyzed strategies, particularly those involving C-H activation, are of paramount importance.
Direct C-H bond activation is a powerful tool that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. benthamdirect.comresearchgate.net Palladium catalysts can facilitate intramolecular or intermolecular C-H bond activation, leading to the formation of new rings and the extension of the aromatic system. benthamdirect.com For example, a palladium-catalyzed [3+3] annulation has been reported for the synthesis of PAHs from smaller aromatic fragments. rsc.orgrsc.org Another approach involves palladium-catalyzed oxidative carbonylation, which allows for the direct and facile construction of polycyclic systems through C-H activation and C-C/C-O bond formation. nih.gov
A notable success in the application of these methods is a palladium-catalyzed dual coupling strategy that enables the gram-scale isolation of this compound derivatives. This highlights the scalability of palladium-catalyzed reactions. Furthermore, on-surface synthesis, which often utilizes C-H activation, has emerged as a powerful bottom-up approach for creating atomically precise graphene nanoribbons, which are structurally related to large PAHs. nii.ac.jp
| Catalytic Strategy | Key Features | Relevance to this compound |
| C-H Bond Activation/Functionalization | Direct formation of C-C or C-heteroatom bonds on a non-prefunctionalized substrate. | Increases step economy and allows for late-stage functionalization of complex aromatic precursors. benthamdirect.comresearchgate.net |
| [3+3] Annulation | Palladium-catalyzed coupling of two three-carbon fragments to form a six-membered ring. | A convergent approach to building complex PAH frameworks from smaller aromatic units. rsc.orgrsc.org |
| Oxidative Carbonylation | Intramolecular cyclocarbonylation through C-H activation to form C-C and C-O bonds. | Provides an efficient route to construct various PAH structures under mild conditions. nih.gov |
| Dual Coupling Strategy | A specific palladium-catalyzed method enabling large-scale synthesis. | Allows for gram-scale isolation of this compound derivatives, addressing scalability. |
Challenges in Scalable Synthesis and Purity Control
Despite the advancements in synthetic methodologies, the scalable synthesis and rigorous purification of large, complex PAHs like this compound present significant challenges. The synthesis of PAHs is inherently difficult due to the need for regioselective fusion of multiple aromatic rings. nih.gov
Early synthetic routes to this compound reported very low yields, on the order of micrograms, primarily due to the inefficient chromatographic separation of the target compound from a complex mixture of polyaromatic byproducts. Modern approaches, utilizing optimized catalytic systems (e.g., palladium-based) and solvent engineering, have dramatically improved yields to over 80%. Methodologies such as [2+2+n] cycloaddition reactions are particularly noted for enabling scalable production without requiring high-dilution conditions.
Purity control is another critical challenge. The low solubility of large PAHs often complicates purification and characterization. researchgate.net Standard chromatographic techniques may be insufficient for separating structurally similar isomers and byproducts. Therefore, a combination of methods is often required. For this compound, cross-validation of purity is recommended, employing techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry alongside traditional ¹H and ¹³C NMR spectroscopy. High-performance liquid chromatography (HPLC) is also a crucial tool for the analysis and purification of complex PAH mixtures. researchgate.net
| Challenge | Mitigation Strategies and Modern Solutions |
| Low Synthetic Yields | - Optimization of catalytic systems (e.g., Pd/dba). - Implementation of solvent engineering. - Use of modern scalable methods like [2+2+n] cycloadditions. |
| Scalability | - Development of robust, high-yielding reactions such as palladium-catalyzed dual coupling. - Employing convergent synthetic strategies like cycloadditions that build complexity quickly. |
| Regioselectivity Control | - Judicious choice of catalysts and directing groups in precursor molecules.- Stepwise annulation strategies to control the fusion of aromatic rings. nih.gov |
| Purification of Final Product | - Advanced chromatographic techniques (e.g., HPLC). researchgate.net- Recrystallization from appropriate solvents.- For less soluble compounds, sublimation may be an option. |
| Purity Verification | - Cross-validation using multiple analytical techniques.- MALDI-TOF mass spectrometry for accurate mass determination. - High-resolution ¹H and ¹³C NMR spectroscopy for structural confirmation. |
Sophisticated Spectroscopic Characterization and Photophysical Investigations
High-Resolution Fluorescence Spectroscopy
High-resolution fluorescence spectroscopy is a powerful tool for probing the electronic and vibrational states of fluorescent molecules like Tribenzo[de,kl,rst]pentaphene, which is also commonly known as terrylene.
The fluorescence of this compound is characterized by distinct excitation and emission spectra that serve as a molecular fingerprint. In toluene (B28343) solution, it displays an absorption maximum at 560 nm and an emission maximum at 571 nm. The absorption spectrum of its derivatives, such as peri-alkylated terrylene, shows characteristic vibronic structures with peaks at 502, 539, and 584 nm.
At cryogenic temperatures, the spectra of single terrylene molecules can exhibit shifts depending on their local environment. For instance, individual molecules on a hexagonal boron nitride (hBN) surface have shown emission maxima around 582 nm and 602 nm. These variations highlight the sensitivity of the molecule's electronic transitions to its immediate nano-environment.
| Solvent/Matrix | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| Toluene | 560 | 571 | |
| p-Terphenyl (B122091) (cryogenic) | ~578 | ~578 | |
| hBN (cryogenic, single molecule) | Not specified | ~582, ~602 |
The fluorescence spectrum of this compound exhibits a well-defined vibronic structure, which arises from the coupling of electronic transitions with vibrational modes of the molecule. Studies on single terrylene molecules at cryogenic temperatures have provided detailed information on these vibronic couplings. For molecules adsorbed on an hBN surface, a prominent longitudinal stretch mode is observed between 243 and 257 cm⁻¹. In a naphthalene (B1677914) crystal matrix, vibronic components are located at 239 and 251 cm⁻¹ above the purely electronic transition.
The intensity of these vibronic lines can be influenced by the molecule's environment. Research has shown that red-shifted molecules, indicating a stronger interaction with their surroundings, tend to exhibit weaker vibronic coupling. In some cases, the Debye-Waller factor, which represents the fraction of the total emission that is in the zero-phonon line, can exceed 0.8, indicating very weak electron-phonon coupling. In contrast to many polycyclic aromatic hydrocarbons, the fluorescence intensity ratios of this compound show little dependence on solvent polarity, suggesting that its vibronic structure is relatively stable across different environments.
| Matrix | Vibrational Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| hBN | 243 - 257 | Longitudinal stretch mode | |
| Naphthalene | 239, 251 | Vibronic components |
The fluorescence quantum yield (ΦF) of this compound is notably high. In toluene, the quantum yield of the unsubstituted molecule has been reported to be 0.82. Other sources suggest a quantum yield approaching unity. The introduction of substituents can modulate this property. For example, ortho-tert-butylated terrylene has a slightly lower quantum yield of 70%, while a peri-alkylated derivative (T12) shows a value of 72%. A phenylene-fused derivative (PT12) exhibits an even higher quantum yield of 90%.
| Compound | Solvent | ΦF | Reference |
|---|---|---|---|
| Terrylene | Toluene | 0.82 | |
| ortho-tert-butylated terrylene | Not specified | 0.70 | |
| T12 (peri-alkylated) | Toluene | 0.72 | |
| PT12 (phenylene-fused) | Toluene | 0.90 |
Advanced Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its color. The absorption spectrum typically displays a vibronic fine structure that mirrors the emission spectrum. In toluene, the main absorption peak is observed at 560 nm. For a peri-alkylated derivative, the absorption maxima are at 502, 539, and 584 nm, with a molar extinction coefficient of 65,500 L mol⁻¹ cm⁻¹ at 584 nm. These absorption bands are attributed to π→π* electronic transitions within the extensive conjugated system of the molecule.
Cryogenic and Single-Molecule Spectroscopy Studies
At cryogenic temperatures, the spectral lines of this compound become exceptionally narrow, allowing for high-resolution spectroscopic studies of individual molecules. Single-molecule spectroscopy has revealed a wealth of information about the photophysics of terrylene and its interaction with host matrices.
These studies have shown that individual molecules can exhibit different spectral behaviors. Some molecules show stable resonance frequencies over time, while others undergo "spectral diffusion," where their absorption frequency changes. The linewidths of single-molecule spectra can also vary, not only between different molecules but also for the same molecule over time, reflecting dynamic changes in the local environment.
Cryogenic studies have also been instrumental in determining key photophysical parameters. For instance, by analyzing the fluorescence autocorrelation function of single terrylene molecules in a p-terphenyl crystal, the triplet state quantum yield was determined to be very low, on the order of 10⁻⁵.
Other Advanced Characterization Techniques for Structural Elucidation
In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), are widely used to complement and rationalize the experimental findings. DFT calculations can provide insights into the electronic structure, π-electron delocalization, and steric strain within the molecule, helping to understand its spectroscopic and photophysical properties.
Theoretical and Computational Modeling of Tribenzo De,kl,rst Pentaphene
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of Tribenzo[de,kl,rst]pentaphene are fundamentally governed by its extended π-electron system. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic behavior of conjugated molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and charge transfer processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.
For large PAHs, the HOMO and LUMO are typically π-orbitals delocalized over the entire molecule. The distribution of these orbitals can provide insights into the most probable sites for electrophilic and nucleophilic attack. In the case of this compound, the HOMO is expected to be distributed across the electron-rich regions of the molecule, while the LUMO will be located in the electron-deficient areas. researchgate.net The HOMO-LUMO gap for large PAHs generally decreases as the size of the conjugated system increases, leading to a red-shift in their absorption and emission spectra. beilstein-archives.org
Table 1: Representative Frontier Molecular Orbital Energies for Polycyclic Aromatic Hydrocarbons
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Anthracene | -5.47 | -2.09 | 3.38 |
| Pyrene | -5.45 | -2.25 | 3.20 |
| Benzo[a]pyrene | -5.28 | -2.43 | 2.85 |
| Coronene | -5.19 | -2.59 | 2.60 |
Note: These values are representative and can vary depending on the computational method and basis set used.
Molecular Orbital Engineering for Tunable Electronic Properties
The electronic properties of this compound can be strategically modified through molecular orbital engineering. This involves the introduction of functional groups that can alter the energy levels and distribution of the frontier molecular orbitals. acs.org By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the PAH core, it is possible to tune the HOMO-LUMO gap and, consequently, the material's optoelectronic properties. researchgate.net
For instance, the introduction of an EDG, such as an amino or alkoxy group, will raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Conversely, an EWG, like a nitro or cyano group, will lower the energy of the LUMO more than the HOMO, also resulting in a reduced energy gap. This ability to fine-tune the electronic structure is crucial for designing materials with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Aromaticity Theory and Delocalization Pathways
Computational methods offer a quantitative assessment of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. nih.gov Negative NICS values inside a ring indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). Another approach involves visualizing the electron delocalization through 3D isotropic magnetic shielding (IMS) contour maps, which can provide an intuitive and detailed evaluation of the aromatic, non-aromatic, and anti-aromatic character of the local and global conjugated circuits. rsc.orgnih.gov These methods can elucidate the preferred pathways for electron delocalization within the intricate fused-ring structure of this compound.
Charge Transport Mechanism Simulations
The performance of organic electronic devices is heavily dependent on the efficiency of charge transport through the active material. In organic semiconductors, charge transport can occur through two primary mechanisms: hopping and band-like transport. The dominant mechanism depends on the degree of molecular ordering and the strength of the intermolecular electronic coupling.
Computational simulations are essential for elucidating the charge transport mechanism in materials like this compound. Key parameters that govern charge transport, such as the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state) and the electronic coupling between adjacent molecules, can be calculated using quantum chemical methods. researchgate.net These parameters can then be used in kinetic Monte Carlo simulations to predict the charge mobility (both for holes and electrons). For all-fused-ring molecules, a higher degree of planarity and extended π-conjugation generally leads to lower reorganization energies and stronger electronic couplings, which in turn results in higher charge mobilities. researchgate.net
Table 2: Calculated Charge Mobilities for Selected Organic Semiconductors
| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|---|---|
| Pentacene | 1.5 | 0.8 |
| Rubrene | 20-40 | 10-20 |
| Perylene Diimide Derivatives | 0.1-1 | 1-6 |
Note: These are experimental values for single crystals and are provided for context. Theoretical values can vary.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are the workhorses of computational chemistry for studying the properties of PAHs. nih.gov These first-principles methods allow for the calculation of a wide range of molecular properties without the need for empirical parameters.
The thermochemical properties of PAHs, such as their enthalpy of formation, are crucial for understanding their stability and for modeling their formation in combustion processes. nih.gov DFT and high-level ab initio methods, such as the Gaussian-n (Gn) and Weizmann-n (Wn) theories, can be used to accurately predict these properties. acs.orgnih.gov By employing isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, systematic errors in the calculations can be minimized, leading to highly accurate thermochemical data. acs.org Several studies have demonstrated the ability of these computational methods to predict the enthalpies of formation of a large number of PAHs with chemical accuracy (typically within 1-2 kcal/mol of experimental values). nih.govnih.gov
Computational methods are invaluable for elucidating the complex reaction mechanisms involved in the formation and reactivity of PAHs. rsc.orgrsc.org By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction kinetics and thermodynamics. For example, DFT calculations have been used to study the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism, which is a key pathway for the growth of PAHs in combustion environments. acs.org Such studies can provide insights into the plausible synthetic routes to complex structures like this compound and can help in optimizing reaction conditions for their synthesis. rsc.orgrsc.org
This compound: A Key Component in Advanced Functional Materials and Devices
The polycyclic aromatic hydrocarbon this compound is emerging as a significant material in the field of organic electronics. Its unique structure and electronic properties make it a promising candidate for a variety of applications in advanced functional materials and devices, driving research into its potential to revolutionize organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Specialized Research Areas and Future Outlook
Interstellar Medium (ISM) Chemistry and Diffuse Interstellar Bands (DIBs)
Polycyclic aromatic hydrocarbons are considered key players in the complex chemistry of the interstellar medium (ISM). Tribenzo[de,kl,rst]pentaphene, as a member of the PAH family, is a subject of research in efforts to understand the enigmatic diffuse interstellar bands (DIBs), which are absorption features observed in the spectra of light that has traveled through interstellar clouds.
PAH Charge State Distribution in Astrochemical Environments
In the harsh environment of the ISM, PAHs are subjected to ultraviolet radiation, which can lead to their ionization. The charge state of a PAH—whether it is neutral, cationic (positively charged), or anionic (negatively charged)—significantly influences its spectroscopic properties. Studies have focused on calculating the charge state fractions of various PAHs, including homologous series that contain this compound, as a function of the physical conditions within interstellar clouds, such as density, electron abundance, and temperature profiles. aanda.org The ionization potential and electron affinity of the PAH are critical microscopic properties that determine its charge state distribution. aanda.org this compound, belonging to the D2h point group, is included in sample sets of PAHs used to model these interstellar phenomena. rug.nl
Emergent Applications in Sensing and Molecular Machines
While the primary research focus for this compound and its derivatives has been in organic electronics, its unique photophysical properties suggest potential in the development of advanced sensors and molecular-scale machines. The extensive π-conjugated system can be engineered to interact with specific analytes, leading to changes in its fluorescence or electronic properties, which can be harnessed for chemical sensing. Furthermore, the rigid and planar structure of the molecule could serve as a scaffold for the construction of molecular switches or motors, where conformational changes are induced by external stimuli such as light or an electric field.
Exploration of Green Chemistry Routes for Synthesis
The synthesis of complex PAHs like this compound has traditionally relied on multi-step processes that may involve harsh reagents and generate significant waste. In line with the principles of green chemistry, researchers are exploring more environmentally benign synthetic routes. While palladium-catalyzed [2 + 2 + n] cycloaddition reactions have enabled scalable production of this compound and its derivatives with high yields, efforts are ongoing to replace hazardous solvents and reagents with greener alternatives. The focus is on optimizing reaction conditions, such as temperature and catalyst loading, to minimize side products and simplify purification processes.
Computational-Experimental Synergy for Predictive Material Discovery
The development of new materials based on this compound is increasingly driven by a synergistic approach that combines computational modeling with experimental validation. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the electronic and optical properties of the molecule and its derivatives. This allows for the in silico screening of a large number of potential candidates for specific applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Theoretical modeling, for instance using Time-Dependent DFT (TD-DFT), can correlate molecular symmetry with properties like symmetry-breaking charge transfer, guiding the design of materials for applications in photovoltaics. These computational predictions are then used to guide synthetic efforts, and the properties of the synthesized molecules are characterized experimentally using techniques like single-crystal X-ray diffraction, UV-Vis absorption spectroscopy, and time-resolved spectroscopy to validate and refine the theoretical models.
Challenges and Opportunities in Device Stability and Scalability
From a manufacturing perspective, achieving large-scale, cost-effective synthesis of high-purity this compound is crucial. While modern synthetic methods have significantly improved yields and scalability, further optimization is needed to meet the demands of industrial production. Key challenges include controlling regioselectivity during synthesis and developing efficient purification techniques to remove even trace impurities that can be detrimental to device performance. Overcoming these hurdles will open up opportunities for the widespread application of this compound-based materials in next-generation electronics.
Q & A
Q. What are the established synthetic methodologies for Tribenzo[de,kl,rst]pentaphene, and how do they address scalability challenges?
this compound (C30H16, CAS 188-72-7) is typically synthesized via [2 + 2 + n] cycloaddition reactions, which enable scalable production without requiring high-dilution conditions . For example, a palladium-catalyzed dual coupling strategy allows gram-scale isolation (e.g., 3.4 grams of derivatives) . Key challenges include controlling regioselectivity and minimizing side products, which are addressed through optimized reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography .
Q. How is the structural characterization of this compound performed to confirm its π-extended aromatic system?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its distorted, polycyclic structure. Computational methods (DFT) complement experimental data to analyze π-electron delocalization and steric strain . For derivatives like 5,5′-Bibenzo[rst]pentaphene, chiral HPLC and circular dichroism (CD) spectroscopy are used to confirm axial chirality .
Q. What optical properties define this compound, and how are they measured experimentally?
Its UV-Vis absorption spectra show maxima in the 300–400 nm range, attributed to π→π* transitions . Fluorescence emission is quenched in polar solvents due to symmetry-breaking charge transfer (SBCT), which is probed using time-resolved spectroscopy . Differential scanning calorimetry (DSC) further analyzes thermal stability, critical for optoelectronic applications .
Advanced Research Questions
Q. How does symmetry-breaking charge transfer (SBCT) in this compound derivatives influence their potential in singlet fission applications?
Derivatives like 5,5′-Bibenzo[rst]pentaphene exhibit SBCT due to their non-planar, chiral structure, which splits singlet excitons into triplets. This is validated via transient absorption spectroscopy and quantum yield measurements . Theoretical modeling (e.g., TD-DFT) correlates molecular symmetry with SBCT efficiency, guiding the design of materials for photovoltaic devices .
Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?
Early syntheses reported low yields (~20 µg) due to inefficient chromatographic separation of polyaromatic byproducts . Modern scalable methods achieve >80% yields via optimized catalytic systems (e.g., Pd/dba) and solvent engineering . Researchers should cross-validate purity using MALDI-TOF mass spectrometry and <sup>1</sup>H/<sup>13</sup>C NMR to resolve discrepancies .
Q. Can this compound-based materials serve as hole-transport layers in perovskite solar cells?
Ladder-type derivatives (e.g., dihydronaphtho[1,2,3,4-rst]pentaphene) demonstrate high hole mobility (>10<sup>−3</sup> cm<sup>2</sup>/V·s) and thermal stability, making them viable candidates. Device efficiency is tested using J-V curves and impedance spectroscopy under AM1.5G illumination . Interface engineering (e.g., doping with Li-TFSI) further enhances performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
